2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethanol is a heterocyclic organic compound often employed in scientific research as a building block for the synthesis of more complex molecules with potential biological activity. [, , , , , , , , , , , , , , , , , , , ] It belongs to the class of arylpiperazines, incorporating both a piperazine ring and a pyrimidine ring within its structure.
Future research may focus on exploring alternative synthetic routes for 2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethanol to improve yield, scalability, and cost-effectiveness. Furthermore, expanding the chemical space around this core structure by introducing diverse substituents with varied electronic and steric properties may lead to the discovery of novel bioactive compounds. [, ] Investigating the structure-activity relationships of these derivatives could help optimize their potency and selectivity for specific biological targets. Additionally, in-depth studies on the pharmacokinetic properties and metabolic profiles of promising derivatives are crucial for evaluating their therapeutic potential.
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound featuring a piperazine moiety linked to a pyrimidine ring, which is further connected to an ethanol group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold in drug design.
The compound can be synthesized from various precursors, particularly through reactions involving piperazine derivatives and pyrimidine compounds. Recent studies have explored its synthesis and biological properties, highlighting its relevance in the development of new pharmaceuticals.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a piperazine derivative and has applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the following steps:
The synthesis often yields moderate to high purity levels, with typical yields ranging from 60% to 80%. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .
The molecular formula for 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is CHNO. The compound features:
Key spectral data include:
The compound can participate in various chemical reactions, including:
Reactions involving this compound are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. The use of solvents like dimethylformamide or dichloromethane is common during synthesis and purification stages .
The mechanism of action for compounds like 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol often involves interaction with specific biological targets:
Studies have indicated that similar compounds can exhibit inhibitory effects on kinases, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated .
The physical properties include:
Key chemical properties include:
Relevant analyses such as thermal stability studies indicate that the compound remains stable up to certain temperatures before decomposition occurs .
The primary applications of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol include:
Research continues into its potential therapeutic applications, particularly in areas requiring targeted drug delivery systems .
The compound is systematically identified through established chemical nomenclature systems and unique identifiers. Its IUPAC name, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-ol, precisely defines the connectivity between the pyrimidine ring, piperazine core, and hydroxyethyl side chain. Alternative designations include the numerical identifier EVT-6233136 (EvitaChem) and F748749 (Fluorochem), reflecting cataloging systems used by commercial suppliers [2]. The CAS Registry Number 120081-31-4 serves as a universal reference across chemical databases and regulatory documentation [2] [4] [5].
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-ol | [2] |
CAS Registry Number | 120081-31-4 | [2] [4] [5] |
Molecular Formula | C₁₀H₁₆N₄O | [2] [4] |
Molecular Weight | 208.26 g/mol | [2] [5] |
Canonical SMILES | OCCN1CCN(C2=NC=CC=N2)CC1 | [2] [4] |
InChIKey | IJYSFZMTLIUWPO-UHFFFAOYSA-N | [2] [4] [8] |
Catalog Numbers | EVT-6233136 (EvitaChem), F748749 (Fluorochem) | [2] |
The molecular architecture comprises three distinct regions: a pyrimidine ring, a piperazine core, and a hydroxyethyl chain. The pyrimidine ring (C₄H₃N₂) acts as an electron-deficient aromatic system capable of forming hydrogen bonds via its nitrogen atoms. The piperazine moiety (C₄H₁₀N₂) adopts a chair conformation, providing spatial flexibility with its two tertiary nitrogen atoms—one bonded to the pyrimidine and the other to the ethanol chain. The terminal primary hydroxyl group (-CH₂CH₂OH) enables hydrogen bonding and serves as a site for further chemical derivatization (e.g., esterification, etherification) [5].
Spectroscopic characterization confirms these structural elements:
Table 2: Structural Components and Physicochemical Properties
Structural Feature | Property | Value/Description |
---|---|---|
Pyrimidine Ring | Aromaticity | Electron-deficient heterocycle; H-bond acceptor sites at N-1 and N-3 |
Piperazine Core | Conformation | Chair conformation; Tertiary amines act as H-bond acceptors |
Ethanol Side Chain | Functionality | Primary alcohol (-CH₂OH) enables derivatization |
Physicochemical Data | Melting Point | 129–130°C |
IR Bands | 3022 cm⁻¹ (aromatic C-H), 1634 cm⁻¹ (C=N), 3200-3400 cm⁻¹ (O-H) | |
LogP | Approximately -0.006 (indicating high hydrophilicity) | |
Hydrogen Bonding | Acceptors: 5; Donors: 1 |
The compound emerged from systematic investigations into piperazine-pyrimidine hybrids during the late 20th century, with its first reported synthesis and characterization documented in the early 1990s. The initial synthetic route involved nucleophilic aromatic substitution between 2-chloropyrimidine and N-(2-hydroxyethyl)piperazine under reflux conditions, yielding the target compound with moderate efficiency (60–80% yield) . Optimization efforts later focused on solvent selection (e.g., transition from toluene to DMF) and catalyst use to enhance reaction kinetics and purity.
The molecule gained prominence as a versatile pharmacophore in medicinal chemistry programs. Notably, it served as a precursor to buspirone-related compounds – anxiolytic agents targeting serotonin receptors [6] [9]. Its structural attributes, particularly the ability to mimic purine bases, positioned it as a scaffold for kinase inhibitor development. This application is evidenced by its incorporation into complex molecules like Blueprint Medicines’ mastocytosis candidate (designated orphan drug EU/3/23/2775), where derivatives act as kinase-targeting warheads [7].
Commercial availability expanded through specialty chemical suppliers (e.g., EvitaChem, Fluorochem, BLD Pharm) catering to drug discovery pipelines. Current market data reflects limited accessibility, with discontinuous notices from suppliers like Cymit Quimica and variable pricing structures (e.g., $1344–$3397 for gram quantities) [5] [8]. Future directions emphasize synthetic innovation (microwave-assisted synthesis, flow chemistry) and derivative diversification to enhance drug-like properties for therapeutic applications .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0